molecular formula C27H23N3O3S B4308639 METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

Cat. No.: B4308639
M. Wt: 469.6 g/mol
InChI Key: XDYPTGKKWDNXSS-UHFFFAOYSA-N
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Description

Methyl ({[(4,6-diphenylpyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the condensation of appropriate aromatic aldehydes with thiourea, followed by cyclization to form the pyrimidine ring. The resulting pyrimidine derivative is then subjected to further functionalization to introduce the thioacetyl and amino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl ({[(4,6-diphenylpyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ({[(4,6-diphenylpyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate is unique due to its specific substitution pattern and the presence of both thioacetyl and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines .

Properties

IUPAC Name

methyl 2-[[2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetyl]amino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-33-26(32)25(21-15-9-4-10-16-21)30-24(31)18-34-27-28-22(19-11-5-2-6-12-19)17-23(29-27)20-13-7-3-8-14-20/h2-17,25H,18H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYPTGKKWDNXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE
Reactant of Route 6
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METHYL 2-{2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE

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